N-(4-{[(3-cycloheptyl-1,2-dihydro-4H-1,3,5-triazin-6-yl)amino]sulfonyl}phenyl) acetamide
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Overview
Description
N-(4-{[(3-cycloheptyl-1,2-dihydro-4H-1,3,5-triazin-6-yl)amino]sulfonyl}phenyl) acetamide is a complex organic compound with a unique structure that includes a triazine ring, a sulfonamide group, and a cycloheptyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(3-cycloheptyl-1,2-dihydro-4H-1,3,5-triazin-6-yl)amino]sulfonyl}phenyl) acetamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Cycloheptyl Group: This step involves the addition of the cycloheptyl group to the triazine ring, often through nucleophilic substitution reactions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chloride in the presence of a base.
Acetamide Addition: Finally, the acetamide group is added through an acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(3-cycloheptyl-1,2-dihydro-4H-1,3,5-triazin-6-yl)amino]sulfonyl}phenyl) acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary based on the specific substitution reaction, but common reagents include halides and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(4-{[(3-cycloheptyl-1,2-dihydro-4H-1,3,5-triazin-6-yl)amino]sulfonyl}phenyl) acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-{[(3-cycloheptyl-1,2-dihydro-4H-1,3,5-triazin-6-yl)amino]sulfonyl}phenyl) acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Imidazole Derivatives: Imidazole-containing compounds also exhibit a wide range of chemical and biological properties.
Uniqueness
N-(4-{[(3-cycloheptyl-1,2-dihydro-4H-1,3,5-triazin-6-yl)amino]sulfonyl}phenyl) acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its triazine ring and sulfonamide group are particularly noteworthy for their roles in various chemical reactions and interactions with biological targets.
Properties
Molecular Formula |
C18H27N5O3S |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[4-[(3-cycloheptyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C18H27N5O3S/c1-14(24)21-15-8-10-17(11-9-15)27(25,26)22-18-19-12-23(13-20-18)16-6-4-2-3-5-7-16/h8-11,16H,2-7,12-13H2,1H3,(H,21,24)(H2,19,20,22) |
InChI Key |
LLVSDUBFGUFFPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)C3CCCCCC3 |
Origin of Product |
United States |
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